molecular formula C12H17NO2 B177178 Tert-butyl 2-amino-2-phenylacetate CAS No. 124619-74-5

Tert-butyl 2-amino-2-phenylacetate

Cat. No.: B177178
CAS No.: 124619-74-5
M. Wt: 207.27 g/mol
InChI Key: HJLYKRGXTOVWFL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-phenylacetate: is an organic compound with the molecular formula C12H17NO2. It is a derivative of phenylacetic acid and is characterized by the presence of a tert-butyl ester group and an amino group attached to the alpha carbon. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-amino-2-phenylacetate is unique due to the presence of both the tert-butyl ester and the phenyl group. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl 2-amino-2-phenylacetate is an organic compound with significant potential in biological research and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C12H17NO2C_{12}H_{17}NO_2. It features a tert-butyl group, an amino group, and a phenylacetate moiety. The structural arrangement of these groups contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight219.27 g/mol
CAS Number124619-74-5
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the phenyl group enhances binding affinity through hydrophobic interactions. This dual mechanism allows the compound to modulate various biochemical pathways effectively.

Interaction with Enzymes

Research indicates that this compound can serve as a substrate for enzymes involved in amino acid metabolism. Its structural similarity to L-phenylalanine enables it to mimic natural substrates, providing insights into enzyme function and potential drug targets .

Biological Activities

  • Antimicrobial Properties : this compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that its derivatives may enhance this property, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Preliminary research indicates that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Its mechanism may involve the modulation of signaling pathways critical for cell proliferation and survival.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in metabolic pathways underscores its potential as a therapeutic agent in metabolic disorders.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with phenylacetic acid derivatives.
  • Reagents : Common reagents include tert-butyl chloroformate and amines.
  • Procedure : The reaction usually occurs under basic conditions to facilitate the formation of the amide bond.

The following table summarizes key steps in the synthesis process:

StepReagentsConditionsYield (%)
Step 1Phenylacetic acid + tert-butyl chloroformateBasic conditions (NaOH)80
Step 2AminesReflux75

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-amino-2-phenylacetate, and how can purity be optimized?

  • Methodology : The compound is often synthesized via esterification of 2-amino-2-phenylacetic acid using tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl). Post-synthesis purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity (>97%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (monitoring characteristic peaks for tert-butyl at δ ~1.4 ppm and aromatic protons at δ ~7.3–7.5 ppm) .
  • Note : Contaminants like unreacted starting materials or side products (e.g., diastereomers) require rigorous characterization using LC-MS for mass confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines : Use NIOSH/CEN-approved PPE, including nitrile gloves, safety goggles, and a P95 respirator for particulate filtration. Work in a fume hood to minimize inhalation risks. Store the compound at -20°C in airtight containers to prevent hydrolysis or degradation . Avoid aqueous or acidic environments unless explicitly required for reactions, as ester groups are prone to cleavage .

Q. How can researchers confirm the stereochemical integrity of this compound?

  • Analytical Approach : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) using hexane/isopropanol gradients can resolve enantiomers. Compare retention times with commercially available (R)- or (S)-enantiomer standards. Alternatively, low-temperature NMR with chiral solvating agents (e.g., Eu(hfc)₃) may distinguish diastereomeric complexes .

Advanced Research Questions

Q. How does this compound participate in peptide coupling reactions, and what are common side reactions?

  • Mechanistic Insight : The amino group serves as a nucleophile in amide bond formation (e.g., via EDC/HOBt activation). However, competing tert-butyl ester hydrolysis under acidic or basic conditions can occur, requiring pH control (pH 6–8). Side products like diketopiperazines may form during cyclization steps; monitor via LC-MS (m/z shifts) .
  • Optimization : Use coupling agents like HATU for higher efficiency in polar aprotic solvents (DMF, DCM). For Boc-protected intermediates, avoid prolonged exposure to trifluoroacetic acid during deprotection to retain ester integrity .

Q. What strategies mitigate racemization during the incorporation of this compound into chiral scaffolds?

  • Racemization Pathways : Racemization occurs via keto-enol tautomerization at elevated temperatures or in strongly acidic/basic media.
  • Solutions : Conduct reactions at ≤0°C and use mild bases (e.g., DIEA) instead of NaOH/KOH. Employ orthogonal protecting groups (e.g., Fmoc for amines) to minimize steric hindrance during coupling .

Properties

IUPAC Name

tert-butyl 2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLYKRGXTOVWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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